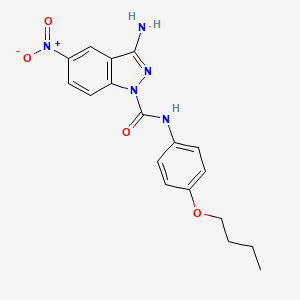
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of an indazole precursor, followed by amination and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Amino-N-(4-butoxyphenyl)-5-amino-1H-indazole-1-carboxamide .
科学的研究の応用
3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro and amino groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
- 3-Amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-Amino-N-(4-butoxyphenyl)-5-nitro-1H-indazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H19N5O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
3-amino-N-(4-butoxyphenyl)-5-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C18H19N5O4/c1-2-3-10-27-14-7-4-12(5-8-14)20-18(24)22-16-9-6-13(23(25)26)11-15(16)17(19)21-22/h4-9,11H,2-3,10H2,1H3,(H2,19,21)(H,20,24) |
InChIキー |
FJCOEZMGFFSDLP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


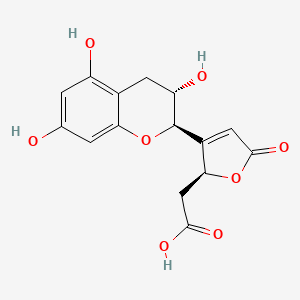
![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)
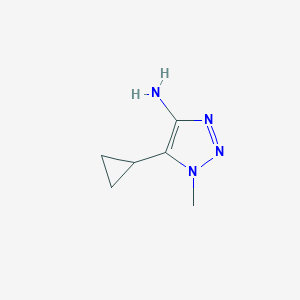
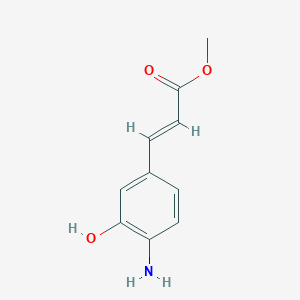
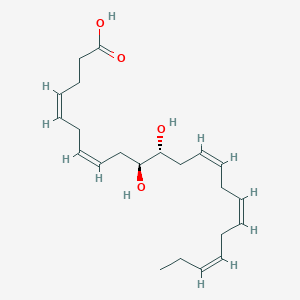
![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)
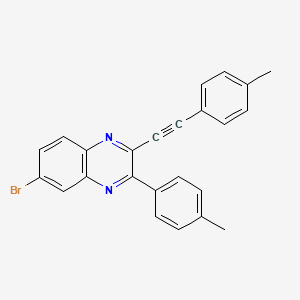
![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)
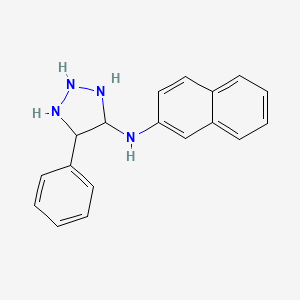
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)
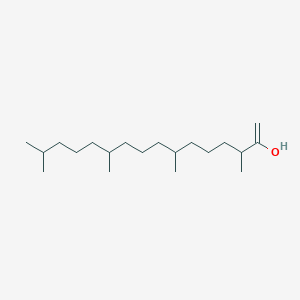
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
